Titanylsulfat; Schwefelsäurehydrat

Übersicht

Beschreibung

Titanium(IV) oxysulfate - sulfuric acid hydrate, also known as titanyl sulfate, is an inorganic compound with the chemical formula TiOSO₄. It is a white solid that forms by the treatment of titanium dioxide with fuming sulfuric acid. This compound is significant in various industrial and scientific applications due to its unique properties and reactivity.

Wissenschaftliche Forschungsanwendungen

Titanium(IV) oxysulfate - sulfuric acid hydrate has a wide range of applications in scientific research:

Chemistry: Used as a precursor for the synthesis of titanium-based compounds and catalysts.

Biology: Investigated for its potential in biomedical applications, including drug delivery systems.

Medicine: Explored for its antimicrobial properties and potential use in medical devices.

Industry: Utilized in the production of pigments, coatings, and as a catalyst in various chemical processes.

Wirkmechanismus

Target of Action

Oxotitanium(2+);sulfate, also known as Titanium(IV) oxysulfate - sulfuric acid hydrate or Titanium oxide sulphate, primarily targets the process of titanium dioxide (TiO2) production . This compound plays a crucial role in the industrial synthesis of TiO2, which is used for manufacturing white pigments, solar cells, self-cleaning surfaces and devices, and other photocatalytic applications .

Mode of Action

The mode of action of Oxotitanium(2+);sulfate involves the dissolution of a simple Ti(IV)-sulfate salt, which immediately self-assembles into a soluble Ti-octadecameric cluster, denoted as {Ti18} . This cluster can exist as a polycation or a polyanion, depending on the number of sulfate ligands it carries . The {Ti18} cluster persists until TiO2 precipitates .

Biochemical Pathways

The biochemical pathway affected by Oxotitanium(2+);sulfate is the industrial synthesis of TiO2. This process entails the dissolution of ilmenite ore (FeTiO3) in aqueous sulfuric acid, which precipitates the Fe while retaining the Ti in solution . The Ti sulfate solution is then diluted or heated to precipitate the pure form of TiO2 .

Pharmacokinetics

The pharmacokinetics of Oxotitanium(2+);sulfate in the context of TiO2 production involves the transformation from the solution phase {Ti18} to precipitated TiO2 nanoparticles . This evolution was detailed by X-ray scattering and Ti extended X-ray absorption fine structure (Ti-EXAFS) .

Result of Action

The result of the action of Oxotitanium(2+);sulfate is the production of TiO2 nanoparticles . These nanoparticles are used in various applications, including white pigments, solar cells, self-cleaning surfaces and devices, and other photocatalytic applications .

Action Environment

The action environment of Oxotitanium(2+);sulfate is typically an industrial setting where TiO2 is synthesized . The process uses ilmenite (FeTiO3), the most earth-abundant source of titanium . After removing iron by precipitation, TiO2 is obtained from the remaining titanium sulfate solution . The ore source and the applied methodology determine product purity .

Biochemische Analyse

Biochemical Properties

It is known that the compound can self-assemble into a soluble Ti-octadecameric cluster, denoted {Ti18}, upon dissolution . This cluster persists until Titanium dioxide (TiO2) precipitates

Cellular Effects

It is known that titanium dioxide, a product of the compound, can traverse cell membranes and localize in many vesicles (endosomes and lysosomes) and cytoplasm

Molecular Mechanism

It is known that upon dissolution, the compound self-assembles into a soluble Ti-octadecameric cluster, denoted {Ti18}, which persists until Titanium dioxide (TiO2) precipitates . The atomic arrangement of {Ti18} differs vastly from that of titania

Temporal Effects in Laboratory Settings

It is known that the compound dissolves in water after several hours of vigorous stirring

Transport and Distribution

It is known that titanium dioxide, a product of the compound, can traverse cell membranes and localize in many vesicles (endosomes and lysosomes) and cytoplasm

Subcellular Localization

It is known that titanium dioxide, a product of the compound, can traverse cell membranes and localize in many vesicles (endosomes and lysosomes) and cytoplasm

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Titanium(IV) oxysulfate - sulfuric acid hydrate is typically synthesized by reacting titanium dioxide with concentrated sulfuric acid. The reaction is carried out at elevated temperatures to ensure complete conversion. The general reaction is as follows:

TiO2+H2SO4→TiOSO4+H2O

This reaction produces titanium oxide sulphate and water. The resulting product is then purified through crystallization or other separation techniques.

Industrial Production Methods

In industrial settings, titanium oxide sulphate is produced using the sulfate process. This involves the digestion of ilmenite or titanium slag with concentrated sulfuric acid, followed by the separation and purification of the resulting titanium oxide sulphate. The process is designed to maximize yield and purity while minimizing environmental impact.

Analyse Chemischer Reaktionen

Types of Reactions

Titanium(IV) oxysulfate - sulfuric acid hydrate undergoes various chemical reactions, including:

Hydrolysis: When exposed to water, titanium oxide sulphate hydrolyzes to form titanium dioxide and sulfuric acid.

Oxidation and Reduction: It can participate in redox reactions, where it either gains or loses electrons.

Substitution: Titanium(IV) oxysulfate - sulfuric acid hydrate can undergo substitution reactions where the sulfate group is replaced by other ligands.

Common Reagents and Conditions

Hydrolysis: Water is the primary reagent, and the reaction occurs readily at room temperature.

Redox Reactions: Common reagents include reducing agents like hydrogen gas or oxidizing agents like oxygen.

Substitution Reactions: Various ligands such as chloride ions can be used under controlled conditions.

Major Products Formed

Hydrolysis: Titanium dioxide (TiO₂) and sulfuric acid (H₂SO₄).

Redox Reactions: Depending on the reagents, products can include different oxidation states of titanium.

Substitution Reactions: Products vary based on the substituting ligand.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Titanium dioxide (TiO₂): A widely used compound with similar applications in pigments and catalysts.

Titanium tetrachloride (TiCl₄): Used in the production of titanium metal and as a catalyst.

Titanium oxysulfate (TiOSO₄): Similar in structure and reactivity to titanium oxide sulphate.

Uniqueness

Titanium(IV) oxysulfate - sulfuric acid hydrate is unique due to its specific reactivity and ability to form stable complexes with various ligands. Its hydrolysis to titanium dioxide makes it a valuable intermediate in the production of high-purity titanium compounds.

Eigenschaften

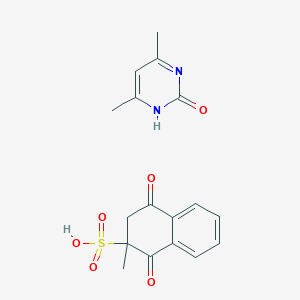

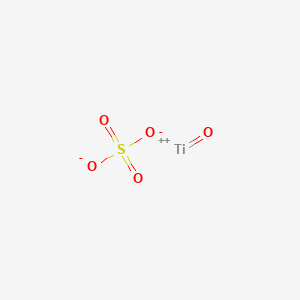

IUPAC Name |

oxotitanium(2+);sulfate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/H2O4S.O.Ti/c1-5(2,3)4;;/h(H2,1,2,3,4);;/q;;+2/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KADRTWZQWGIUGO-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[O-]S(=O)(=O)[O-].O=[Ti+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

O5STi | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

159.93 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13825-74-6 | |

| Record name | Titanium oxysulfate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13825-74-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.